molecular formula C28H28N4O3S2 B2449718 2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide CAS No. 1185076-56-5

2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2449718
CAS No.: 1185076-56-5
M. Wt: 532.68
InChI Key: RXMPEPDCGZXQKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C28H28N4O3S2 and its molecular weight is 532.68. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is part of the thieno[2,3-d]pyrimidines family, synthesized via reactions such as microwave irradiation in the presence of solvents like N,N-dimethyl acetamide. These processes yield derivatives like 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and related compounds. These reactions likely proceed through intermediates like 4,5-dimethyl-2-substitutedcarbamothioylaminothiophene-3-carboxamides (Davoodnia et al., 2009).

Potential Biological and Pharmacological Applications

  • Antimicrobial Activity :

    • Derivatives of thieno[2,3-d]pyrimidines, similar in structure to the compound , have shown antimicrobial activity. For instance, compounds synthesized from 5-Acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides exhibited in vitro antimicrobial activities, indicating potential as therapeutic agents against microbial infections (Abdel-rahman et al., 2002).
  • Cytotoxic Activity :

    • Some thieno[2,3-d]pyrimidines derivatives have been investigated for their cytotoxic activities against human cancer cell lines, such as liver and breast cancer cells. This suggests that these compounds could potentially be explored for anticancer properties (Kökbudak et al., 2020).

Quantum Chemical Studies

  • Quantum chemical calculations have been performed on compounds like 5,6-dimethyl-2-oxo(thioxo)thieno[2,3-d]pyrimidin-4-ones, which are structurally related to the compound of interest. These studies help in understanding the energetic favorability and the tautomeric interconversions in various solvents, which is crucial for the development of pharmaceuticals and materials (Mamarakhmonov et al., 2014).

Properties

IUPAC Name

2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3S2/c1-16-9-10-17(2)21(13-16)29-24(34)15-36-28-30-26-25(20-11-12-31(19(4)33)14-23(20)37-26)27(35)32(28)22-8-6-5-7-18(22)3/h5-10,13H,11-12,14-15H2,1-4H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMPEPDCGZXQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N2C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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